4-Methyl-3-(trifluoromethyl)benzoic acid 4-Methyl-3-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 261952-01-6
VCID: VC20839920
InChI: InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14)
SMILES: CC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol

4-Methyl-3-(trifluoromethyl)benzoic acid

CAS No.: 261952-01-6

Cat. No.: VC20839920

Molecular Formula: C9H7F3O2

Molecular Weight: 204.15 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-3-(trifluoromethyl)benzoic acid - 261952-01-6

Specification

CAS No. 261952-01-6
Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
IUPAC Name 4-methyl-3-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14)
Standard InChI Key CAPKAYDTKWGFQB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Canonical SMILES CC1=C(C=C(C=C1)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structure

4-Methyl-3-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative with precise identification parameters that distinguish it from related compounds. The molecule features a benzoic acid core with a methyl group at the para-position (C-4) and a trifluoromethyl group at the meta-position (C-3) relative to the carboxylic acid functionality.

Basic Identification Parameters

The compound is identified through several standardized chemical identifiers:

ParameterValue
CAS Number261952-01-6
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
SMILESCC1=CC=C(C=C1C(F)(F)F)C(O)=O
InChIInChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14)
InChIKeyCAPKAYDTKWGFQB-UHFFFAOYSA-N
MFCD NumberMFCD01631592

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-methyl-3-(trifluoromethyl)benzoic acid is essential for its proper handling, storage, and application in various chemical processes.

Physical Properties

The physical characteristics of this compound determine its behavior under different conditions:

PropertyValueSource
Physical StatePowder to crystal
ColorWhite to almost white
Melting Point182-186°C (177°C alternative)
Boiling Point268.6±40.0°C (Predicted)
Density1.345±0.06 g/cm³ (Predicted)
AppearanceCrystalline powder

The slight variation in reported melting points (182-186°C vs. 177°C) may be attributed to differences in sample purity or analytical methods used by different suppliers and researchers .

Chemical Properties

The chemical behavior of this compound is influenced by its functional groups and electronic structure:

PropertyValueSource
pKa3.94±0.10 (Predicted)
SolubilitySoluble in methanol
Recommended StorageSealed in dry container at room temperature
StabilityGenerally stable under normal conditions

The presence of the electron-withdrawing trifluoromethyl group adjacent to the methyl substituent creates an interesting electronic distribution in the molecule, affecting both its acidity and reactivity patterns. The predicted pKa value of 3.94 indicates moderate acidity, consistent with substituted benzoic acids .

Synthesis and Preparation

Several synthetic routes exist for the preparation of 4-methyl-3-(trifluoromethyl)benzoic acid, with different approaches suitable for various scales and purposes.

Documented Synthetic Method

One well-documented synthesis method involves a two-step process:

Step 1: Treatment with silver carbonate, sodium carbonate, and dipotassium peroxodisulfate in dichloromethane under Schlenk technique in a sealed tube at 120°C for 10 hours.

Step 2: Subsequent treatment with sodium hydroxide in an ethanol/water mixture under reflux conditions for 6 hours .

This synthetic pathway was reported by Shi et al. in Organic Letters (2015), demonstrating a controlled approach to introducing the trifluoromethyl group into the aromatic system .

Applications and Research Relevance

4-Methyl-3-(trifluoromethyl)benzoic acid has significant value in various chemical applications, particularly in synthetic chemistry and pharmaceutical development.

Synthetic Building Block

The compound serves as an important building block in organic synthesis due to its functionalized structure with both carboxylic acid and trifluoromethyl groups. These functional groups provide sites for further modification through various chemical transformations:

  • Esterification of the carboxylic acid group (as evidenced by the ethyl ester derivative mentioned in search result )

  • Amide formation through reaction with amines

  • Reduction to corresponding alcohols or aldehydes

  • Cross-coupling reactions utilizing the aromatic ring

The ethyl ester derivative (ethyl 4-methyl-3-(trifluoromethyl)benzoate, CAS: 859026-99-6) appears in the literature, suggesting the compound's utility in esterification reactions .

Hazard ParameterClassificationSource
Hazard CodesXi, T+, Xn
Risk Statements36/37/38-26/27/28-36-22
Safety Statements26-37/39-24/25-37
Hazard ClassIRRITANT
HS Code29163100

The hazard codes indicate that the compound is irritating (Xi), very toxic (T+), and harmful (Xn), requiring appropriate handling precautions .

SupplierSpecificationsSource
TCI America98.0+% purity
Other suppliersVarious grades (95+%, 97+%, etc.)

Commercial products typically provide detailed specifications regarding purity, appearance, and packaging to ensure quality control and consistency .

Related Compounds

Related compounds that appear in the search results include:

  • Ethyl 4-methyl-3-(trifluoromethyl)benzoate (CAS: 859026-99-6) - the ethyl ester derivative

  • 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride (CAS: 859027-02-4) - a more complex derivative incorporating a methylpiperazine group

These related compounds demonstrate the versatility of the core structure in creating derivatives with potentially different applications and properties.

Analytical Characterization

Analytical methods provide essential data for confirming the identity and purity of 4-methyl-3-(trifluoromethyl)benzoic acid in research and quality control contexts.

Spectroscopic Properties

Spectroscopic analysis is a primary method for characterizing this compound:

  • Infrared (IR) spectroscopy can identify characteristic absorptions for the carboxylic acid group, aromatic ring, and C-F bonds

  • Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure through 1H, 13C, and 19F signals

  • Mass spectrometry provides molecular weight confirmation and fragmentation patterns

Search result mentions vapor phase IR spectrum data available for this compound, which can serve as a reference for identification purposes .

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